molecular formula C17H18Cl2N4O2 B7898292 (6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate

(6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate

Cat. No.: B7898292
M. Wt: 381.3 g/mol
InChI Key: ZCMGHCYJAJJEBC-UHFFFAOYSA-N
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Description

(6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate is a complex organic compound that features a piperazine ring substituted with a 6-chloro-pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate typically involves multiple steps. One common approach is the reaction of 6-chloro-pyridin-3-ylmethyl chloride with piperazine-2-carboxylic acid under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-pyridinyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

(6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
  • [(6-Chloro-pyridin-3-ylMethyl)-Methyl-aMino]-acetic acid ethyl ester
  • [(6-Chloro-pyridin-3-ylMethyl)-ethyl-aMino]-acetic acid ethyl ester

Uniqueness

(6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate is unique due to its dual chloro-pyridinyl groups and piperazine core, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O2/c18-15-3-1-12(7-21-15)9-23-6-5-20-14(10-23)17(24)25-11-13-2-4-16(19)22-8-13/h1-4,7-8,14,20H,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMGHCYJAJJEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)OCC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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